(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2-morpholin-4-yl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H12N2O3/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2 |
InChI Key |
TXJGUOBTJLHIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CO2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol typically involves the reaction of morpholine with an appropriate oxazole precursor. One common method is the cyclization of a suitable precursor in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding oxazoline derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The oxazole ring may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of (2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol with analogs:
Key Observations:
Substituent Effects :
- Morpholin-4-yl : Introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to alkyl (methyl, isopropyl) or aryl (phenyl) groups.
- Chlorophenyl/Bromophenyl : Electron-withdrawing groups (e.g., in antimicrobial derivatives ) may enhance target binding but reduce solubility.
- Methylsulfanyl (iCRT3) : Contributes to hydrophobic interactions in protein binding .
Molecular Weight : The morpholinyl derivative (184.20 g/mol) falls between smaller alkyl-substituted analogs (113–141 g/mol) and bulkier bioactive compounds like etoxazole (359.4 g/mol).
Antimicrobial Activity:
- Oxazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) show potent activity against pathogens like S. aureus and E. coli . The morpholinyl group’s polarity may modulate membrane permeability or target binding.
Therapeutic Potential:
Biological Activity
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial and anticancer properties, supported by various research findings.
The molecular formula of this compound is with a molecular weight of approximately 170.18 g/mol. Its structure comprises a morpholine ring and an oxazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study:
In a study assessing the antimicrobial efficacy of morpholine derivatives, this compound showed MIC values ranging from 5 to 20 µM against selected bacterial strains, indicating moderate to good antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It has been found to exhibit cytotoxic effects on several cancer cell lines, including those derived from colorectal and breast cancers.
Research Findings:
In a comparative study with other oxazole derivatives, this compound demonstrated a cytotoxic concentration (CC50) of approximately 58 µM against the HT29 colorectal cancer cell line. This activity was comparable to established chemotherapeutic agents such as fluorouracil .
Mechanism of Action:
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation: The compound may interfere with cellular signaling pathways crucial for cancer cell growth.
- Induction of Apoptosis: Evidence suggests that it may activate caspase cascades leading to programmed cell death in malignant cells .
Summary of Biological Activities
Q & A
Q. What are the key structural features of (2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol, and how do they influence its reactivity?
The compound contains a morpholine ring fused to an oxazole core, with a hydroxymethyl group at the oxazole’s 4-position. The morpholine moiety introduces conformational flexibility and hydrogen-bonding capabilities, while the oxazole ring provides π-conjugation and electrophilic reactivity. The hydroxymethyl group is a nucleophilic site for derivatization (e.g., esterification, oxidation). These features make the compound a versatile intermediate for synthesizing bioactive molecules .
Q. What experimental methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and stereochemistry.
- X-ray Crystallography : For resolving bond angles and torsional strain in the morpholine-oxazole system (using SHELXL for refinement ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : To identify functional groups (e.g., O–H stretch from the hydroxymethyl group) .
Q. What are the standard synthetic routes for this compound?
A common approach involves:
Cyclization of a morpholine-containing precursor with an α-hydroxy ketone or ester under acidic conditions.
Protecting the hydroxymethyl group during synthesis (e.g., using trimethylsilyl chloride) to prevent side reactions.
Purification via column chromatography with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in bond-length analysis for this compound?
Discrepancies in bond lengths (e.g., C–O vs. C–N in the oxazole ring) may arise from torsional strain or puckering effects. Using SHELXL for refinement with anisotropic displacement parameters improves accuracy . Additionally, ORTEP-3 visualization can highlight deviations from planarity in the oxazole-morpholine system . For puckered conformations, Cremer-Pople coordinates quantify ring distortion .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Charge distribution: The oxazole’s C-2 position is electron-deficient, favoring nucleophilic attack.
- Transition-state energy barriers for reactions at the hydroxymethyl group.
- Solvent effects (e.g., polar aprotic solvents enhance nucleophilicity) .
Q. How can reaction yields be optimized for derivatives of this compound?
Design of Experiments (DoE) approaches are critical:
Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?
Contradictions may arise from assay variability or off-target effects. Solutions include:
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays.
- Metabolic Stability Testing : Rule out false negatives due to rapid degradation in vitro.
- Molecular Docking : Validate target binding modes against crystallographic protein structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
